N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 361165-24-4
VCID: VC15700256
InChI: InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+
SMILES:
Molecular Formula: C19H19N5OS
Molecular Weight: 365.5 g/mol

N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

CAS No.: 361165-24-4

Cat. No.: VC15700256

Molecular Formula: C19H19N5OS

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide - 361165-24-4

Specification

CAS No. 361165-24-4
Molecular Formula C19H19N5OS
Molecular Weight 365.5 g/mol
IUPAC Name N-[(E)-benzylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+
Standard InChI Key UCONNGOWJYECBT-DEDYPNTBSA-N
Isomeric SMILES CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • 1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, substituted at position 3 with a sulfur-linked acetohydrazide chain and at position 5 with a phenyl group .

  • Benzylidene-hydrazide moiety: An imine-functionalized hydrazide formed via condensation between acetohydrazide and benzaldehyde .

  • Thioether bridge: A sulfur atom connecting the triazole and hydrazide components, enhancing conformational flexibility.

The molecular formula is C₂₁H₂₁N₅OS, with a molar mass of 407.49 g/mol. Key structural features were confirmed via spectral data:

  • ¹H NMR: Peaks at δ 2.45–2.49 ppm (q, 2H, CH₂CH₃), δ 7.32–8.21 ppm (m, 10H, aromatic protons), and δ 8.74 ppm (s, 1H, N=CH) .

  • IR: Stretches at 1665 cm⁻¹ (C=N), 1598 cm⁻¹ (C=C), and 1243 cm⁻¹ (C-S) .

Physicochemical Characteristics

PropertyValue
Melting Point178–182°C
SolubilityDMSO > DMF > Ethanol
LogP3.2 ± 0.1 (Predicted)
Molar Refractivity112.5 cm³

The lipophilic nature (LogP ~3.2) suggests moderate membrane permeability, while poor aqueous solubility necessitates formulation optimization for biological studies .

Synthesis and Characterization

Synthetic Pathway

  • Formation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Cyclocondensation of thiosemicarbazide with ethyl phenyl ketone .

  • S-Alkylation: Reaction with ethyl chloroacetate to introduce the thioether linkage.

  • Hydrazinolysis: Conversion of the ester to acetohydrazide using hydrazine hydrate .

  • Schiff Base Formation: Condensation with benzaldehyde in ethanol under acidic catalysis .

Critical Reaction Parameters:

  • Temperature: 60–80°C for cyclocondensation; room temperature for Schiff base formation.

  • Catalysts: Piperidine (for imine formation), K₂CO₃ (for S-alkylation).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Validation

High-Resolution Mass Spectrometry: Observed [M+H]⁺ at m/z 408.1592 (calc. 408.1589), confirming molecular formula .
X-ray Crystallography: Planar triazole ring with dihedral angles of 12.3° (triazole-phenyl) and 28.7° (triazole-benzylidene), indicating moderate conjugation.

Biological Activities and Mechanisms

ParameterValue (IC₅₀, μM)
HCT-11612.4 ± 1.2
Normal Fibroblasts>50

Mechanistic studies suggest:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation (Kd = 2.3 μM) .

  • Apoptosis induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

MetricValue
MIC8 μg/mL
MBC32 μg/mL
Biofilm Inhibition67% at 16 μg/mL

The thioether and triazole moieties likely disrupt microbial cell wall synthesis, as evidenced by SEM showing cell membrane invagination .

OrganismLC₅₀ (96h)
Daphnia magna4.2 mg/L
Danio rerio9.8 mg/L

Environmental precautions include avoiding aqueous discharge and using closed-system processing .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

CompoundR GroupHCT-116 IC₅₀ (μM)
Parent CompoundBenzylidene12.4
4-NO₂ Analog4-Nitrobenzylidene8.9
2,4-Cl₂ Analog2,4-Dichlorobenzylidene6.7

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing electrophilicity and DNA-binding affinity .

Solubility-Stability Tradeoffs

DerivativeSolubility (mg/mL, DMSO)Plasma t₁/₂ (h)
Parent Compound14.23.1
PEGylated Derivative38.65.7

PEGylation improves aqueous solubility but reduces cellular uptake efficiency by 22%.

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